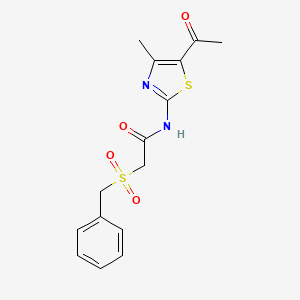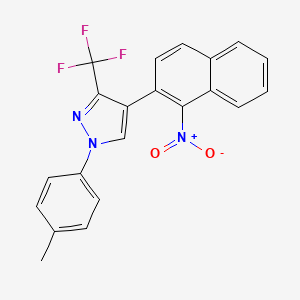
1-(4-methylphenyl)-4-(1-nitro-2-naphthyl)-3-(trifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-4-(1-nitro-2-naphthyl)-3-(trifluoromethyl)-1H-pyrazole, or as it is more commonly known, 4-MNP, is an organic compound of the pyrazole family. It has been studied extensively for its potential medical applications, including its uses in laboratory experiments and research. This article will provide an overview of the synthesis method of 4-MNP, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and discuss potential future directions for research.
Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
Research into variously substituted pyrazoloquinolines, closely related to the chemical structure of interest, has demonstrated potential applications in OLEDs. These materials, when used as emitting materials in OLED configurations, have shown to emit bright blue light, which indicates their utility in electronic display technologies. The electroluminescence, turn-on voltage, and external quantum efficiency of these materials can be influenced by their substitution patterns, suggesting a pathway for fine-tuning their optical properties for specific applications in OLEDs (Y. T. et al., 2001).
Fluorescence Studies
The emission and polarization spectra of pyrazoline derivatives, including those similar to the compound , have been studied for their potential applications as orientational probes in membrane studies. These compounds, with their inherent fluorescent properties, offer advantages over traditional probes by being less photolabile and suitable for use with intact cells, which could have significant implications for biological imaging and diagnostics (J. Eisinger, N. Boens, J. Flores, 1981).
Herbicidal Applications
Pyrazole derivatives have been identified as a novel class of chemistry with herbicidal effects. This research area has expanded to include pyrazolyl fluorotolyl ethers, where a trifluoromethyl group substitutes for a nitro group found in traditional herbicides, indicating their potential as pre-emergent herbicides for controlling narrowleaf weed species. The development of these compounds highlights the diverse agricultural applications of pyrazole-based compounds in enhancing crop protection strategies (R. Clark, 1996).
Antimicrobial Agents
A series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds were synthesized and evaluated for their in vitro anti-bacterial, anti-fungal, and anti-oxidant activities. The results from this study indicate that these compounds display a broad spectrum of antimicrobial activities along with moderate to good anti-oxidant activities, suggesting their potential utility as antimicrobial agents in medical and environmental applications (Manjunatha Bhat et al., 2016).
Propriétés
IUPAC Name |
1-(4-methylphenyl)-4-(1-nitronaphthalen-2-yl)-3-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O2/c1-13-6-9-15(10-7-13)26-12-18(20(25-26)21(22,23)24)17-11-8-14-4-2-3-5-16(14)19(17)27(28)29/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNNHEOBMOKTHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C3=C(C4=CC=CC=C4C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-4-(1-nitro-2-naphthyl)-3-(trifluoromethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]thiophene](/img/structure/B2961914.png)
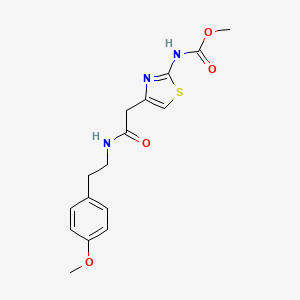
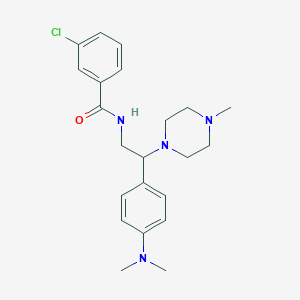
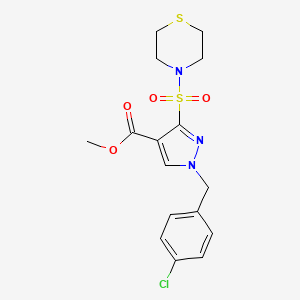

![5-chloro-N-[4-[4-[(5-chlorothiophene-2-carbonyl)amino]-3-methylphenyl]-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B2961919.png)

![2-[But-2-ynyl(prop-2-ynyl)amino]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2961922.png)
![1-((2,5-dimethylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2961924.png)

![4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2961930.png)
![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961931.png)
